molecular formula C5H2BrF2N B2582288 2-Bromo-3,6-difluoropyridine CAS No. 1382786-22-2

2-Bromo-3,6-difluoropyridine

Cat. No.: B2582288
CAS No.: 1382786-22-2
M. Wt: 193.979
InChI Key: SXNOETYVINFCJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3,6-difluoropyridine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 3,6-difluoropyridine using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The product is then purified through techniques like distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Bromo-3,6-difluoropyridine is primarily related to its ability to undergo various chemical reactions. The presence of bromine and fluorine atoms in the pyridine ring makes it a versatile intermediate that can participate in nucleophilic substitution and coupling reactions. These reactions enable the formation of diverse organic compounds with potential biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-3,5-difluoropyridine
  • 2-Bromo-4,6-difluoropyridine
  • 2-Bromo-3,4-difluoropyridine

Comparison

Compared to other similar compounds, 2-Bromo-3,6-difluoropyridine is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. For instance, the 3,6-difluoro substitution pattern may result in different electronic and steric effects compared to other difluoropyridine derivatives, affecting its suitability for specific synthetic applications .

Biological Activity

2-Bromo-3,6-difluoropyridine (C₅H₂BrF₂N) is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its unique biological activities. This compound exhibits significant pharmacological properties, particularly related to its interactions with various biological targets, including cytochrome P450 enzymes. This article provides an in-depth examination of its biological activity, synthesis methods, and potential applications.

This compound is characterized by the presence of a bromine atom and two fluorine atoms on the pyridine ring. Its molecular weight is approximately 193.98 g/mol. The compound can be synthesized through several methods, including:

  • Bromination of 3,6-difluoropyridine : Using brominating agents such as N-bromosuccinimide under controlled conditions.
  • Halogen exchange reactions : Involving treatment with potassium fluoride or cesium fluoride in polar aprotic solvents at elevated temperatures.

These methods allow for precise control over reaction conditions to optimize yield and purity of the product.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts effectively with cytochrome P450 enzymes, particularly CYP1A2. This interaction suggests potential applications in modifying drug metabolism and enhancing the efficacy of co-administered drugs. The compound's ability to inhibit these enzymes could be leveraged in pharmacology to improve therapeutic outcomes.

Pharmacokinetics and Absorption

The compound exhibits high gastrointestinal absorption , indicating its potential as an effective oral drug candidate. Studies have shown that it may serve as a substrate for various cytochrome P450 enzymes, which are crucial for drug metabolism. This characteristic is particularly valuable in the development of pharmaceuticals that require efficient absorption and metabolism.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Differences
2-Bromo-3,5-difluoropyridineC₅H₂BrF₂NBromine at position 3 instead of 6
2-Chloro-3,6-difluoropyridineC₅H₂ClF₂NChlorine instead of bromine
2-Iodo-3,6-difluoropyridineC₅H₂IF₂NIodine substituent affects reactivity
2-Bromo-4-fluoropyridineC₅H₄BrFNDifferent position of fluorine

This table highlights how variations in halogen substituents and their positions can significantly influence the chemical reactivity and biological activity of pyridine derivatives.

Case Studies and Research Findings

Several studies have documented the biological properties of this compound:

Properties

IUPAC Name

2-bromo-3,6-difluoropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF2N/c6-5-3(7)1-2-4(8)9-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNOETYVINFCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bromine (0.30 mL, 6 mmol) was added dropwise to a stirred solution of (3,6-difluoro-pyridin-2-yl)-hydrazine (435 mg, 3 mmol) in CHCl3 (6 mL) at room temperature. The mixture was stirred at 60° C. for 1 hour. The mixture was cooled at 0° C. and a saturated solution of NaHCO3 was added dropwise. DCM was added, the organic layer was separated, dried (MgSO4), filtered and the solvents evaporated in vacuo to yield 2-bromo-3,6-difluoro-pyridine (600 mg, 88% yield) as a dark oil.
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